Enhanced Steric Bulk and Lipophilicity Relative to C2-Methyl and C2-Ethyl Analogs
2-(tert-Butyl)-4-chloroquinazoline exhibits a consensus Log P (cLogP) of 3.56, which is significantly higher than that of its C2-methyl (cLogP ~1.5-2.0) and C2-ethyl (cLogP ~2.0-2.5) counterparts . The larger tert-butyl group increases molecular volume (estimated >200 ų) and rotatable bond count (1 rotatable bond vs. 0 for methyl) compared to smaller alkyl substituents, which directly impacts target binding and pharmacokinetic properties [1].
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | cLogP = 3.56 |
| Comparator Or Baseline | 2-Methyl-4-chloroquinazoline (estimated cLogP ~1.5-2.0); 2-Ethyl-4-chloroquinazoline (estimated cLogP ~2.0-2.5) |
| Quantified Difference | cLogP increase of ~1.0-2.0 log units |
| Conditions | In silico prediction using multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The higher lipophilicity of the tert-butyl derivative may improve membrane permeability and target engagement in cellular assays, but also necessitates careful solubility optimization in formulation.
- [1] ChemSpace. (n.d.). 2-tert-butyl-4-chloroquinazoline – Compound Details. Retrieved from https://chem-space.com/CSSB00010259949-9034E5 View Source
